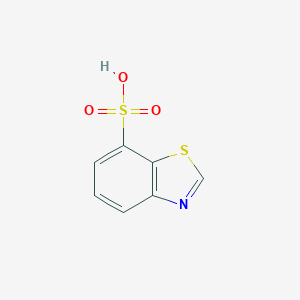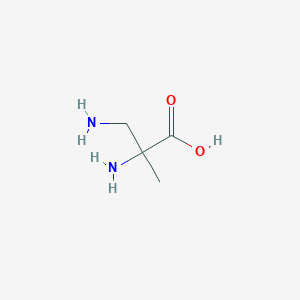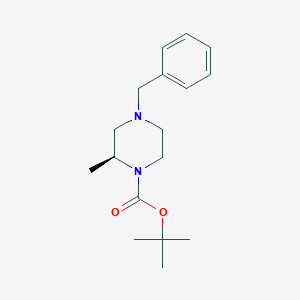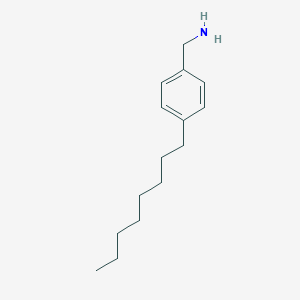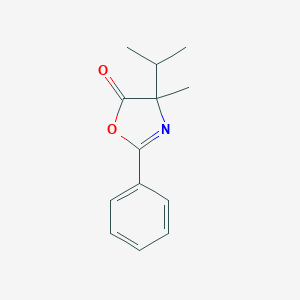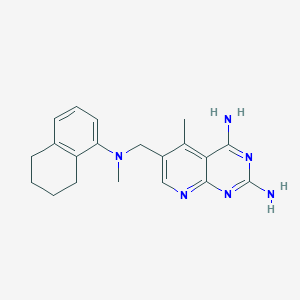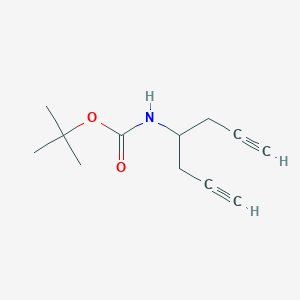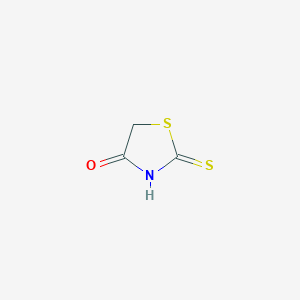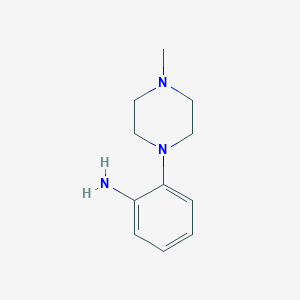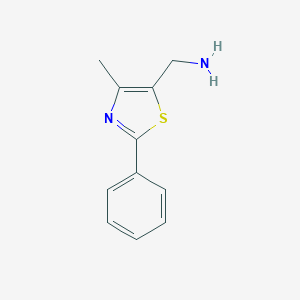![molecular formula C11H11NO3 B062475 (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione CAS No. 179681-01-7](/img/structure/B62475.png)
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione is a chemical compound with potential pharmacological properties. It is commonly referred to as E-982 or spiro-OMeTAD. This compound has gained significant attention in the scientific community due to its use as a hole-transport material (HTM) in perovskite solar cells.5]undeca-7,10-diene-2,9-dione.
Mecanismo De Acción
The mechanism of action of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione as a (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells is not fully understood. However, it is believed that (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione facilitates the transport of holes from the perovskite layer to the electrode, leading to improved efficiency and stability.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione. However, studies have shown that it is a relatively non-toxic compound, making it suitable for use in perovskite solar cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione as a (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells include its high efficiency and stability. However, limitations include its relatively high cost and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
Future research on (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione could focus on improving its efficiency and stability in perovskite solar cells. Additionally, research could explore its potential use in other applications, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Finally, further studies could investigate the biochemical and physiological effects of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione to ensure its safety for use in various applications.
In conclusion, (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione is a promising compound with potential pharmacological properties. Its use as a (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells has shown improved efficiency and stability. Further research is needed to fully understand its mechanism of action, as well as its potential use in other applications.
Métodos De Síntesis
The synthesis of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione involves several steps. The first step is the preparation of 2,2,7-trimethyl-3,5-octanedione by reacting diethyl malonate with isobutyraldehyde. The second step involves the reaction of 2,2,7-trimethyl-3,5-octanedione with hydroxylamine hydrochloride to form the corresponding oxime. The third step involves the reaction of the oxime with acetic anhydride to form the corresponding isoxazole. The final step involves the reaction of the isoxazole with vinylmagnesium bromide to form (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione.
Aplicaciones Científicas De Investigación
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione has been extensively studied for its use as a hole-transport material ((4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione) in perovskite solar cells. Perovskite solar cells are a promising alternative to traditional silicon solar cells due to their high efficiency and low cost. However, the efficiency of perovskite solar cells is limited by the choice of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione. (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione has been shown to be an effective (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells, leading to improved efficiency and stability.
Propiedades
Número CAS |
179681-01-7 |
|---|---|
Nombre del producto |
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione |
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione |
InChI |
InChI=1S/C11H11NO3/c1-2-8-7-11(15-10(14)12-8)5-3-9(13)4-6-11/h2-6,8H,1,7H2,(H,12,14)/t8-/m1/s1 |
Clave InChI |
LEGDQIOQDHWTQF-MRVPVSSYSA-N |
SMILES isomérico |
C=C[C@@H]1CC2(C=CC(=O)C=C2)OC(=O)N1 |
SMILES |
C=CC1CC2(C=CC(=O)C=C2)OC(=O)N1 |
SMILES canónico |
C=CC1CC2(C=CC(=O)C=C2)OC(=O)N1 |
Sinónimos |
1-Oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione,4-ethenyl-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



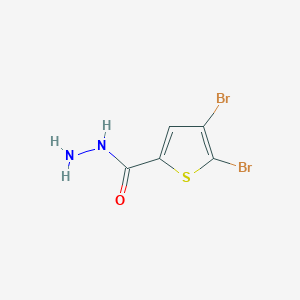
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
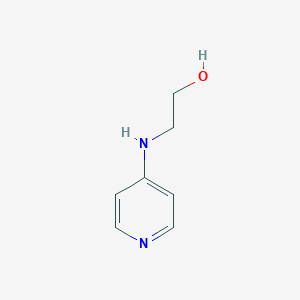
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
